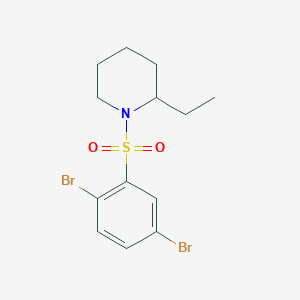
1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dibromobenzenesulfonyl)-2-ethylpiperidine, commonly known as DBS-PEP, is a chemical compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. DBS-PEP is a piperidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. In
Applications De Recherche Scientifique
DBS-PEP has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DBS-PEP has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In Alzheimer's disease research, DBS-PEP has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease research, DBS-PEP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Mécanisme D'action
The mechanism of action of DBS-PEP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DBS-PEP has been shown to activate the ERK1/2 pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the Akt pathway, which is involved in cell growth and survival. Additionally, DBS-PEP has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
DBS-PEP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that DBS-PEP can induce apoptosis and inhibit cell proliferation in various cancer cell lines. DBS-PEP has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. In Parkinson's disease research, DBS-PEP has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. Additionally, DBS-PEP has been shown to have anti-inflammatory effects, which may be beneficial for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DBS-PEP in lab experiments is its potential as a therapeutic agent for various diseases. DBS-PEP has been shown to have promising results in cancer, Alzheimer's disease, and Parkinson's disease research. Another advantage is that DBS-PEP is relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using DBS-PEP in lab experiments is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration of DBS-PEP for various applications.
Orientations Futures
For research on DBS-PEP include investigating its potential as a therapeutic agent for other diseases and exploring its pharmacokinetics and toxicity.
Méthodes De Synthèse
The synthesis of DBS-PEP involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base. The resulting product is purified through a series of steps, including recrystallization and chromatography. The yield of DBS-PEP can be optimized by adjusting the reaction conditions, such as the temperature and the amount of reagents used.
Propriétés
IUPAC Name |
1-(2,5-dibromophenyl)sulfonyl-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO2S/c1-2-11-5-3-4-8-16(11)19(17,18)13-9-10(14)6-7-12(13)15/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKGTPDAYAHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-Dibromophenyl)sulfonyl]-2-ethylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

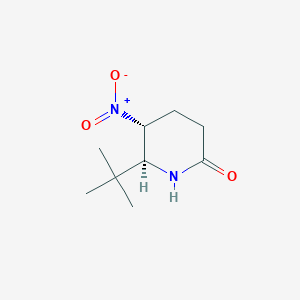
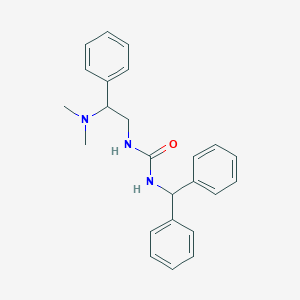
![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)
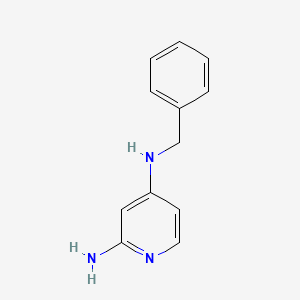
![Methyl 2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2752246.png)
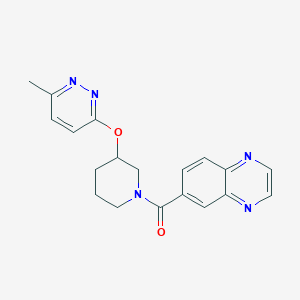
![4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2752255.png)
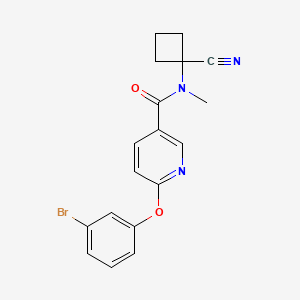

![tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2752260.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2752261.png)


![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2752265.png)